2-(2-Ethylcyclopropyl)acetic acid

Lipophilicity Drug Design Membrane Permeability

2-(2-Ethylcyclopropyl)acetic acid is a C7 cyclopropane-substituted carboxylic acid building block containing a strained cyclopropyl ring functionalized with a 2-ethyl substituent and an acetic acid moiety. Computationally predicted properties from authoritative databases indicate the compound has a molecular formula of C7H12O2, a molecular weight of 128.17 g/mol, and a calculated lipophilicity (XLogP3) of 1.6.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 344329-88-0
Cat. No. B1314205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethylcyclopropyl)acetic acid
CAS344329-88-0
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCC1CC1CC(=O)O
InChIInChI=1S/C7H12O2/c1-2-5-3-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
InChIKeyQFOJGQPRLFTAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethylcyclopropyl)acetic acid (CAS 344329-88-0): Core Chemical Identity and Baseline Properties for Procurement Consideration


2-(2-Ethylcyclopropyl)acetic acid is a C7 cyclopropane-substituted carboxylic acid building block containing a strained cyclopropyl ring functionalized with a 2-ethyl substituent and an acetic acid moiety. Computationally predicted properties from authoritative databases indicate the compound has a molecular formula of C7H12O2, a molecular weight of 128.17 g/mol, and a calculated lipophilicity (XLogP3) of 1.6 [1]. Its topological polar surface area (TPSA) is 37.3 Ų, with one hydrogen bond donor and two acceptors, making it a compact, moderately lipophilic scaffold for further synthetic derivatization in medicinal chemistry and agrochemical research [1].

Why Cyclopropylacetic Acid Analogs Are Not Interchangeable: Structural Divergence of 2-(2-Ethylcyclopropyl)acetic Acid


While all cyclopropylacetic acid derivatives share a core cyclopropaneacetic acid motif, the substitution position and nature of the alkyl group on the cyclopropyl ring determine key physicochemical properties and potential downstream reactivity. The 2-ethyl substitution in 2-(2-ethylcyclopropyl)acetic acid creates a distinctly different steric and electronic environment compared to the unsubstituted cyclopropylacetic acid or the 1-ethyl regioisomer. For example, the 2-ethyl group introduces two undefined stereocenters into the molecule [1], directly impacting its conformational flexibility and potential for chiral interactions in biological systems, which is absent in the achiral cyclopropylacetic acid [2]. These structural nuances make simple substitution unreliable without confirmation of equivalent properties.

Quantitative Differentiation Evidence for 2-(2-Ethylcyclopropyl)acetic acid: A Comparator-Based Analysis


Enhanced Lipophilicity vs. Unsubstituted Cyclopropylacetic Acid

The presence of the ethyl substituent on the cyclopropyl ring markedly increases the lipophilicity of the compound, which is a critical parameter for membrane permeability and bioavailability in drug design. The target compound's computed XLogP3 is 1.6, compared to a value of 0.8 for the unsubstituted cyclopropylacetic acid [1][2]. This difference indicates a significantly higher affinity for lipid environments, potentially leading to improved passive diffusion across biological membranes.

Lipophilicity Drug Design Membrane Permeability

Access to Chiral Space: Defined Stereocenter Count vs. Achiral Scaffold

The substitution pattern of the 2-ethyl group introduces two undefined atom stereocenters into the cyclopropyl ring system, making 2-(2-ethylcyclopropyl)acetic acid a versatile precursor for enantioselective synthesis. In contrast, the unsubstituted cyclopropylacetic acid and the 1-ethyl regioisomer possess zero and one stereocenter, respectively [1][2]. This defined stereochemistry is crucial for applications where chirality dictates biological activity, such as in the development of single-enantiomer drugs.

Chirality Stereochemistry Enantioselective Synthesis

Increased Rotatable Bond Count vs. Rigid Cyclopropyl Analogs

The 2-ethyl substituent increases the molecular flexibility of the compound, as evidenced by a rotatable bond count of 3, compared to 1 for cyclopropylacetic acid [1][2]. This additional flexibility can be advantageous in exploring a wider conformational space for target binding, potentially leading to better fit and affinity for certain biological targets, though it may come at the cost of increased entropic penalty upon binding.

Molecular Flexibility Target Binding Conformational Analysis

Recommended Application Scenarios for 2-(2-Ethylcyclopropyl)acetic acid Based on Quantitative Evidence


Lead Optimization for Lipophilic Drug Scaffolds

Use 2-(2-ethylcyclopropyl)acetic acid as a carboxylic acid building block in medicinal chemistry programs where a controlled increase in logP (XLogP3 = 1.6) is required to improve membrane permeability of a hit molecule. The enhanced lipophilicity relative to cyclopropylacetic acid (XLogP3 = 0.8) [1] makes it a strategic choice for optimizing pharmacokinetic properties.

Synthesis of Chiral Pharmaceutical Intermediates

Employ the compound as a versatile starting material for generating chiral libraries. The presence of two undefined atom stereocenters [1] allows for the exploration of enantiomerically pure derivatives, which is essential for the development of single-enantiomer therapeutics with improved safety and efficacy profiles.

Structure-Activity Relationship (SAR) Studies on Conformational Flexibility

Incorporate the compound into SAR studies to probe the effect of increased molecular flexibility (Rotatable Bond Count: 3) [1] on target binding. This can help dissect the entropic and enthalpic contributions to affinity, providing mechanistic insights not accessible with more rigid cyclopropyl analogs.

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